REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH2:10])=[CH:5][CH:4]=1.CCN(CC)CC.Cl[C:19](=[O:25])[CH2:20][C:21]([O:23][CH3:24])=[O:22]>CC#N>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][NH:10][C:19](=[O:25])[CH2:20][C:21]([O:23][CH3:24])=[O:22])=[CH:5][CH:4]=1 |f:0.1|
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Name
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|
Quantity
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8.56 g
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Type
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reactant
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Smiles
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Cl.BrC1=CC=C(C=C1)CN
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Name
|
|
Quantity
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5.36 mL
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
3.17 mL
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Type
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reactant
|
Smiles
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ClC(CC(=O)OC)=O
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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CC#N
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Name
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|
Quantity
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10.7 mL
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CONCENTRATION
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Details
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was concentrated
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Type
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ADDITION
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Details
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The reaction was diluted with EtOAc
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Type
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WASH
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Details
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washed with brine and aq. 2M Na2CO3 solution
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Type
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CONCENTRATION
|
Details
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The organic portion was concentrated
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography on silica gel gradient
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Type
|
WASH
|
Details
|
eluted with 0-90% EtOAc/hexane
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Type
|
CUSTOM
|
Details
|
to afford the product
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
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BrC1=CC=C(CNC(CC(=O)OC)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |